N,N-Diprop-2-en-1-ylthiourea

Description

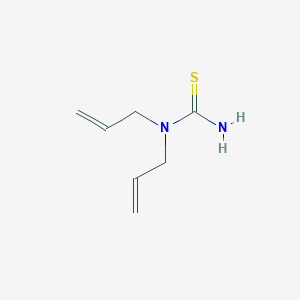

N,N-Diprop-2-en-1-ylthiourea (CAS 89910-59-8), also known as diallylthiourea, is a thiourea derivative with the molecular formula C₇H₁₂N₂S and a molecular weight of 156.25 g/mol. Its structure features two allyl (prop-2-en-1-yl) groups bonded to the thiourea core (N–C(=S)–N) . Key identifiers include:

- SMILES:

C=CCN(CC=C)C(=S)N - InChIKey:

OQOJZERHCKMEFE-UHFFFAOYSA-N

This compound is used in organic synthesis, polymer chemistry, and as a ligand in coordination chemistry.

Properties

CAS No. |

89910-59-8 |

|---|---|

Molecular Formula |

C7H12N2S |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

1,1-bis(prop-2-enyl)thiourea |

InChI |

InChI=1S/C7H12N2S/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2,(H2,8,10) |

InChI Key |

OQOJZERHCKMEFE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diprop-2-en-1-ylthiourea typically involves the reaction of prop-2-en-1-ylamine with carbon disulfide, followed by the addition of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Reaction of Prop-2-en-1-ylamine with Carbon Disulfide: This step involves the formation of a dithiocarbamate intermediate.

Addition of Base: The intermediate is then treated with a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces the risk of hazardous by-products. The reaction conditions are optimized to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

N,N-Diprop-2-en-1-ylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Halogenated thiourea derivatives.

Scientific Research Applications

N,N-Diprop-2-en-1-ylthiourea has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: this compound is used in the production of rubber and as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of N,N-Diprop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect. The pathways involved in this mechanism are often related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Solubility and Stability

- Stability compromised by light and heat, prone to polymerization .

- N,N-Diethylthiourea: Higher hydrophobicity; soluble in ethanol and chloroform. More thermally stable than allyl-substituted analogs.

- N,N-Dimethylthiourea : Highly water-soluble due to small substituents; stable under ambient conditions.

Reactivity

- This compound: Allyl groups participate in [2+2] cycloadditions and radical polymerization. The thiourea core acts as a hydrogen-bond donor, useful in supramolecular chemistry.

- N,N-Diethylthiourea : Primarily used as a vulcanization accelerator in rubber production due to its slow, controlled reactivity.

- Allylthiourea : Exhibits antibacterial properties; reacts with metal ions (e.g., Cu²⁺) to form stable complexes.

Research Findings and Gaps

- Polymerization Potential: this compound’s allyl groups enable crosslinking in polydiene matrices, enhancing mechanical properties in elastomers. However, its polymerization kinetics are less studied compared to diallylphthalate .

- Coordination Chemistry : Forms stable complexes with Pd(II) and Pt(II), but ligand efficiency is lower than thiosemicarbazides due to steric hindrance from allyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.